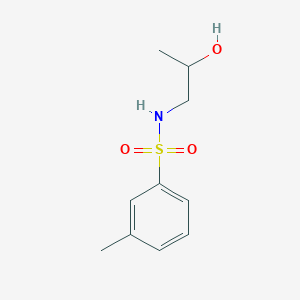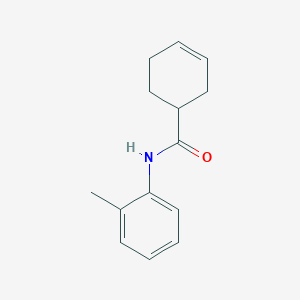
N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been found to have a wide range of effects on the human body.
Mecanismo De Acción
N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are located throughout the body. These receptors are involved in a wide range of physiological processes, including pain sensation, mood regulation, and immune function. When this compound binds to these receptors, it produces a range of effects, including alterations in mood, perception, and cognition.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of effects on the human body, including alterations in mood, perception, and cognition. It has also been found to have analgesic, anti-inflammatory, and anti-emetic properties. However, the long-term effects of this compound on the human body are not well understood, and further research is needed to fully understand its effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide in lab experiments is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This allows researchers to study the effects of cannabinoids on the human body in a more controlled and precise manner. However, one of the limitations of this compound is its potential for abuse and misuse, which can make it difficult to conduct research in certain settings.
Direcciones Futuras
There are many potential future directions for research on N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide and other synthetic cannabinoids. One area of interest is the development of new cannabinoid-based drugs for the treatment of various diseases, including cancer, multiple sclerosis, and epilepsy. Another area of interest is the development of new methods for synthesizing and studying synthetic cannabinoids, which could lead to new insights into their mechanisms of action and potential therapeutic applications. Finally, there is a need for further research into the long-term effects of synthetic cannabinoids on the human body, particularly in the context of chronic use and abuse.
Métodos De Síntesis
N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide is typically synthesized using a multi-step process that involves the condensation of 2-methylphenylacetonitrile with cyclohexanone to form 2-methyl-3-cyclohexen-1-one. This intermediate is then reacted with hydroxylamine to form the oxime, which is then reduced to the amine using lithium aluminum hydride. Finally, the amine is acylated with 3-cyclohexene-1-carboxylic acid chloride to form this compound.
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide has been widely used in scientific research to study the effects of cannabinoids on the human body. It has been found to have a wide range of effects, including analgesic, anti-inflammatory, and anti-emetic properties. It has also been found to have potential therapeutic applications in the treatment of various diseases, including cancer, multiple sclerosis, and epilepsy.
Propiedades
Fórmula molecular |
C14H17NO |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide |
InChI |
InChI=1S/C14H17NO/c1-11-7-5-6-10-13(11)15-14(16)12-8-3-2-4-9-12/h2-3,5-7,10,12H,4,8-9H2,1H3,(H,15,16) |
Clave InChI |
NKADKNHXAMMVBX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2CCC=CC2 |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2CCC=CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[6-(2-Oxo-2-phenylethyl)-2-piperidinyl]-1-phenylethanone](/img/structure/B263431.png)
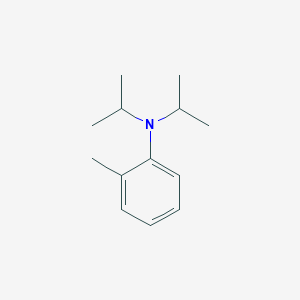

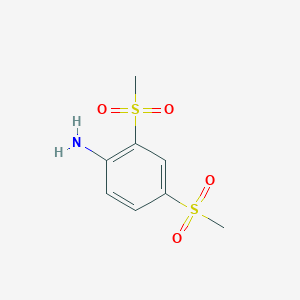
![7-Methoxy-2,2,6-trimethyl-3,4-dihydropyrano[3,2-c]quinolin-5-one](/img/structure/B263437.png)
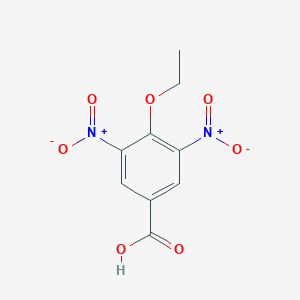



![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263469.png)



